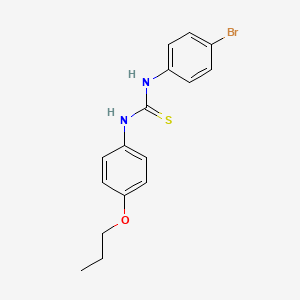
N-(4-Bromophenyl)-N'-(4-propoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-N’-(4-propoxyphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a bromophenyl group and a propoxyphenyl group attached to a central thiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-(4-propoxyphenyl)thiourea typically involves the reaction of 4-bromoaniline with 4-propoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N’-(4-propoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N’-(4-propoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiourea moiety can form hydrogen bonds with target proteins, while the aromatic groups can engage in hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)-N’-(4-methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of a propoxy group.
N-(4-Chlorophenyl)-N’-(4-propoxyphenyl)thiourea: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
N-(4-Bromophenyl)-N’-(4-propoxyphenyl)thiourea is unique due to the presence of both bromophenyl and propoxyphenyl groups, which may impart distinct chemical and biological properties compared to its analogs. The bromine atom can participate in halogen bonding, while the propoxy group can influence the compound’s solubility and lipophilicity.
Properties
CAS No. |
62178-48-7 |
|---|---|
Molecular Formula |
C16H17BrN2OS |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-propoxyphenyl)thiourea |
InChI |
InChI=1S/C16H17BrN2OS/c1-2-11-20-15-9-7-14(8-10-15)19-16(21)18-13-5-3-12(17)4-6-13/h3-10H,2,11H2,1H3,(H2,18,19,21) |
InChI Key |
VKZDSVINYJBTGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















